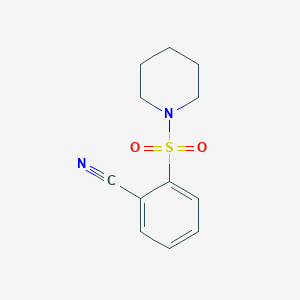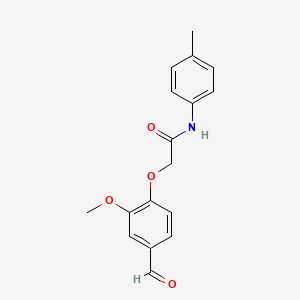
5-fluorothiophene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluorothiophene-3-carboxylic acid is a compound that is part of the thiophene family, which are sulfur-containing heterocycles. The fluorine atom at the 5-position and the carboxylic acid group at the 3-position are key functional groups that can influence the molecule's reactivity and interaction with other molecules. While the provided papers do not directly discuss 5-fluorothiophene-3-carboxylic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the behavior of 5-fluorothiophene-3-carboxylic acid.
Synthesis Analysis
The synthesis of related thiophene derivatives, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, involves the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . This suggests that similar synthetic routes could be employed for the synthesis of 5-fluorothiophene-3-carboxylic acid, with appropriate modifications to introduce the fluorine atom and the carboxylic acid group at the respective positions on the thiophene ring.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can participate in various interactions such as hydrogen bonding and π-π stacking. For instance, in the cocrystals of 5-fluorouracil with thiophene carboxylic acids, carboxylic acid dimers are formed through acid-acid homosynthons, and the structures are stabilized by various interactions including hydrogen bonds and π-π stacking . These findings suggest that 5-fluorothiophene-3-carboxylic acid could also form similar supramolecular architectures due to its carboxylic acid group.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be influenced by the presence of substituents on the thiophene ring. For example, oligothiophene-based compounds exhibit fluorescence enhancement upon binding with carboxylate anions, which is attributed to intramolecular hydrogen bonding that stabilizes the anion-ionophore adduct . This indicates that 5-fluorothiophene-3-carboxylic acid may also participate in chemical reactions that are facilitated by the presence of the carboxylic acid group, potentially leading to the formation of complexes or affecting its fluorescence properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their substituents. The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been investigated, revealing novel fluorescence behavior . Additionally, the interaction of 5-fluoroorotic acid with transition metals has been studied, showing different coordination modes and the formation of extensive hydrogen-bonded networks . These studies suggest that 5-fluorothiophene-3-carboxylic acid may also exhibit unique physical and chemical properties, such as fluorescence and the ability to form metal complexes, which could be explored in further research.
Scientific Research Applications
Environmental Impacts and Alternatives
The research on fluorinated substances, including those related to 5-fluorothiophene-3-carboxylic acid, focuses on evaluating the environmental impact and seeking safer alternatives. Studies have highlighted the need for information on fluorinated alternatives to address risk assessment and management challenges. These substances are used in various applications, from fluoropolymer manufacture to consumer products, raising concerns about their safety for human health and the environment. The lack of accessible information hampers effective risk management, underscoring the need for cooperative efforts to generate missing data for meaningful assessments (Wang et al., 2013).
Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include compounds related to 5-fluorothiophene-3-carboxylic acid, are subjects of extensive studies due to their potential environmental degradation pathways. Research indicates that microbial degradation plays a significant role in transforming these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability and degradation pathways of these chemicals in environments such as soil and sediment is crucial for assessing their fate and impacts. This knowledge gap necessitates further studies to comprehensively evaluate the environmental persistence and transformation of these compounds (Liu & Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition effects of carboxylic acids, including derivatives of 5-fluorothiophene-3-carboxylic acid, on microbial biocatalysts provides insights into their impacts on fermentation processes. These acids, at inhibitory concentrations, can adversely affect microbial cells, highlighting the importance of metabolic engineering strategies to enhance microbial tolerance. Understanding these inhibition mechanisms is key to developing robust microbial strains for industrial applications, where such acids are used or produced (Jarboe et al., 2013).
Exploration of Fluoroalkylation Reactions
The advancement in fluoroalkylation reactions, including those involving 5-fluorothiophene-3-carboxylic acid derivatives, is pivotal for the development of fluorine-containing pharmaceuticals and agrochemicals. Aqueous media reactions have gained attention for their environmental benefits, offering mild and green approaches for incorporating fluorinated groups into target molecules. This review underlines the progress in developing aqueous fluoroalkylation methods, emphasizing the need for innovative reactions that align with green chemistry principles (Song et al., 2018).
Nucleophilicity of Biothiols and Probe Development
Investigations into the nucleophilicity of biothiols have led to the development of selective fluorogenic probes, including those based on 5-fluorothiophene-3-carboxylic acid derivatives. These probes are designed for sensitive and selective detection of biothiols in biological samples, contributing to the understanding of their roles in health and disease. The review highlights the chemical strategies employed to achieve high selectivity and sensitivity in biothiol sensing, encouraging further research in this domain (Dos Santos et al., 2020).
properties
IUPAC Name |
5-fluorothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSBJQHFDINTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356036 |
Source


|
| Record name | 5-fluorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluorothiophene-3-carboxylic Acid | |
CAS RN |
32415-50-2 |
Source


|
| Record name | 5-fluorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)





![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)